molecular formula C34H36O7 B1210057 Ingenol 3,20-dibenzoate

Ingenol 3,20-dibenzoate

Cat. No. B1210057
M. Wt: 556.6 g/mol
InChI Key: GIMKEHNOTHXONN-NXBFFCPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingenol 3,20-dibenzoate is a benzoate ester.

Scientific Research Applications

Synthesis and Biological Evaluation

Ingenol 3,20-dibenzoate (IDB) has been a subject of extensive research due to its intriguing biological properties. A study by Appendino et al. (1999) focused on the synthesis of modified ingenol esters, including IDB. This research highlighted the cytotoxic and protein kinase C (PKC) activation properties of IDB, demonstrating its potential in cancer research (Appendino et al., 1999).

Anticancer Properties

Silva et al. (2019) reported on the anticancer effects of semi-synthetic ingenol compounds derived from Euphorbia tirucalli, including IDB. Their study demonstrated potent antitumor activity against a wide array of cancer cell lines, underscoring IDB's potential in cancer treatment (Silva et al., 2019).

Impact on Erythropoietin Receptor

A 2015 study by Oh et al. explored IDB’s impact on the erythropoietin receptor, revealing its biphasic effects. At low concentrations, IDB showed synergism with erythropoietin, while at higher concentrations, it acted antagonistically. This dual effect suggests potential applications in treating EPO-related pathologic conditions (Oh et al., 2015).

Apoptosis Induction in Breast Cancer

Vigone et al. (2005) investigated the antitumour effects of ingenol derivatives on breast cancer cell lines, including IDB. Their research highlighted IDB's ability to inhibit cell growth and induce apoptotic cell death, suggesting its utility in breast cancer therapy (Vigone et al., 2005).

HIV-1 Latency Reversal

Spivak et al. (2015) conducted a study on IDB's role in reversing HIV-1 latency. They found that IDB induced viral release in resting CD4+ T cells from HIV-positive patients, positioning it as a promising candidate for HIV-1 eradication strategies (Spivak et al., 2015).

Reactivation of Latent HIV-1

Pandeló José et al. (2014) discovered that semi-synthetic ingenol esters, including IDB, can reactivate latent HIV reservoirs. Their findings indicate IDB’s potential as a component of anti-HIV latency drug therapies (Pandeló José et al., 2014).

Mechanism of Apoptosis

Blanco-Molina et al. (2001) studied the apoptotic effects of IDB analogues in Jurkat cells. They identified a specific pathway for apoptosis that is independent of PKC activation, providing insight into the mechanisms of ingenol ester-induced cell death (Blanco-Molina et al., 2001).

properties

Product Name

Ingenol 3,20-dibenzoate

Molecular Formula

C34H36O7

Molecular Weight

556.6 g/mol

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate

InChI

InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1

InChI Key

GIMKEHNOTHXONN-NXBFFCPZSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6

Pictograms

Irritant

synonyms

ingenol dibenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ingenol 3,20-dibenzoate
Reactant of Route 2
Ingenol 3,20-dibenzoate
Reactant of Route 3
Ingenol 3,20-dibenzoate
Reactant of Route 4
Reactant of Route 4
Ingenol 3,20-dibenzoate
Reactant of Route 5
Reactant of Route 5
Ingenol 3,20-dibenzoate
Reactant of Route 6
Reactant of Route 6
Ingenol 3,20-dibenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.